2-(4-benzylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-(4-benzylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a phenylethenyl group attached to a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the phenylethenyl group: This step involves the use of a Wittig reaction, where a phosphonium ylide reacts with the quinazolinone intermediate to form the (E)-phenylethenyl group.
Attachment of the benzylpiperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is benzylated and then coupled with the quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The phenylethenyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones or tetrahydroquinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethenyl group can yield epoxides, while reduction of the quinazolinone core can produce tetrahydroquinazolinones.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a modulator of biological pathways, making it a candidate for studying cellular processes.
Medicine: Preliminary studies suggest that it may have pharmacological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzylpiperazin-1-yl)-1-phenylethanone hydrobromide
- (4-benzylpiperazin-1-yl)-(quinoxalin-2-yl)methanone
- N-(3-(aminomethyl)benzyl)-8-(4-benzylpiperazin-1-yl)pyrimido[5,4-d]pyrimidin-4-amine
Uniqueness
Compared to similar compounds, 2-(4-benzylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its quinazolinone core, coupled with the benzylpiperazine and phenylethenyl groups, provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
Molecular Formula |
C27H28N4O |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C27H28N4O/c32-26-18-23(12-11-21-7-3-1-4-8-21)17-25-24(26)19-28-27(29-25)31-15-13-30(14-16-31)20-22-9-5-2-6-10-22/h1-12,19,23H,13-18,20H2/b12-11+ |
InChI Key |
KKOHNXPOOVCNSD-VAWYXSNFSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
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